molecular formula C19H22N6O B12182780 N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12182780
M. Wt: 350.4 g/mol
InChI Key: KIEJKKXMQWZRSN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a triazolopyridazine moiety, and a phenylethyl group, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-3-carboxamide core, followed by the introduction of the triazolopyridazine ring through cyclization reactions. The phenylethyl group is then attached via nucleophilic substitution or other suitable methods. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential interactions with enzymes or receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, triazolopyridazine analogs, and phenylethyl-substituted molecules. Examples include:

  • N-(2-phenylethyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
  • N-(2-phenylethyl)-1-(triazolopyridazin-4-yl)piperidine-3-carboxamide

Uniqueness

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its triazolopyridazine ring, in particular, may offer distinct interactions with biological targets compared to other similar compounds.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H22N6O/c26-19(20-11-10-15-5-2-1-3-6-15)16-7-4-12-24(13-16)18-9-8-17-22-21-14-25(17)23-18/h1-3,5-6,8-9,14,16H,4,7,10-13H2,(H,20,26)

InChI Key

KIEJKKXMQWZRSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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